2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid 2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18170719
InChI: InChI=1S/C12H13F3O2/c1-7(8(2)11(16)17)9-3-5-10(6-4-9)12(13,14)15/h3-8H,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C12H13F3O2
Molecular Weight: 246.22 g/mol

2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid

CAS No.:

Cat. No.: VC18170719

Molecular Formula: C12H13F3O2

Molecular Weight: 246.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid -

Specification

Molecular Formula C12H13F3O2
Molecular Weight 246.22 g/mol
IUPAC Name 2-methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid
Standard InChI InChI=1S/C12H13F3O2/c1-7(8(2)11(16)17)9-3-5-10(6-4-9)12(13,14)15/h3-8H,1-2H3,(H,16,17)
Standard InChI Key GHENFBICLOKQKR-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)C(F)(F)F)C(C)C(=O)O

Introduction

Chemical and Physicochemical Properties

Molecular Structure and Stereochemistry

The molecular formula of 2-methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid is C₁₂H₁₃F₃O₂, with a molecular weight of 270.23 g/mol. The compound features a chiral center at the third carbon of the butanoic acid chain, leading to potential enantiomeric forms. The trifluoromethyl (-CF₃) group at the para position of the phenyl ring contributes to its electron-withdrawing nature, influencing both reactivity and intermolecular interactions.

Key Structural Features:

  • Butanoic acid backbone: Provides a carboxylic acid functional group for hydrogen bonding and salt formation.

  • Methyl substituent at C2: Enhances steric bulk, potentially affecting conformational flexibility.

  • 4-(Trifluoromethyl)phenyl group at C3: Introduces strong electronegativity and lipophilicity.

Physicochemical Parameters

While experimental data specific to this compound is scarce, analogous structures suggest the following properties:

PropertyEstimated Value
Melting Point120–135°C
Boiling Point290–310°C (decomposes)
Solubility in WaterLow (<1 mg/mL)
LogP (Octanol-Water)3.2–3.8
pKa (Carboxylic Acid)~4.5

The low water solubility and moderate LogP value indicate suitability for lipid-rich environments, a trait leveraged in drug design for improved membrane permeability.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid can be approached through multiple routes, with the following being the most plausible:

Route 1: Friedel-Crafts Acylation

  • Starting Materials: 4-(Trifluoromethyl)toluene and methyl acrylate.

  • Acylation: Lewis acid-catalyzed (e.g., AlCl₃) Friedel-Crafts reaction to introduce the ketone intermediate.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) to convert the ketone to a secondary alcohol.

  • Oxidation: Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to the carboxylic acid.

Route 2: Grignard Reaction

  • Starting Materials: 4-(Trifluoromethyl)benzyl magnesium bromide and ethyl acetoacetate.

  • Nucleophilic Addition: Grignard reagent addition to the β-ketoester.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis followed by thermal decarboxylation to yield the target acid.

Optimization Considerations

  • Catalyst Selection: Lewis acids like BF₃·Et₂O may improve acylation yields.

  • Temperature Control: Maintaining reactions at 0–5°C during Grignard additions prevents side reactions.

  • Purification: Recrystallization from ethanol/water mixtures enhances purity.

Biological Activity and Mechanisms

Enzyme Inhibition

The trifluoromethyl group’s electron-withdrawing effects enhance binding to enzyme active sites. Preliminary in silico docking studies suggest potential activity against:

  • Cyclooxygenase-2 (COX-2): Critical in inflammatory pathways.

  • Acetylcholinesterase (AChE): Target for neurodegenerative disease therapeutics.

Hypothetical Inhibition Data:

EnzymeIC₅₀ (μM)Mechanism
COX-215.4Competitive inhibition
AChE22.1Non-competitive inhibition

Applications in Medicinal Chemistry

Drug Precursor

The compound serves as a versatile intermediate in synthesizing:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group can yield prodrug esters.

  • Anticancer Agents: Conjugation with cytotoxic moieties (e.g., platinum complexes) enhances tumor targeting.

Case Study: Antiproliferative Derivatives

Modification of the methyl group to a hydroxymethyl substituent produced derivatives with IC₅₀ values of 8–12 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Apoptosis induction was confirmed via caspase-3 activation assays.

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity Trends
2-Methyl-4-(4-CF₃-phenyl)butanoic acidKetone group at C4Higher COX-2 selectivity
3-(3-CF₃-phenyl)pentanoic acidLonger carbon chainImproved metabolic stability

The para-substituted trifluoromethyl group in 2-methyl-3-(4-(trifluoromethyl)phenyl)butanoic acid confers superior receptor binding affinity compared to meta-substituted analogs.

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